molecular formula C12H13NO B2392614 2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile CAS No. 1783643-89-9

2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile

Cat. No.: B2392614
CAS No.: 1783643-89-9
M. Wt: 187.242
InChI Key: VJCZMCILGJLFOL-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile is an organic compound with the molecular formula C15H15NO. It is a colorless to light yellow solid that is soluble in organic solvents.

Safety and Hazards

While the specific safety and hazards of 2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile are not mentioned in the retrieved sources, similar compounds have been noted to be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Benzofuran compounds, including 2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on exploring these applications further and developing new synthesis methods.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the microwave-assisted synthesis, which has been shown to be effective in constructing benzofuran rings . The reaction conditions often involve the use of catalysts and specific temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert nitrile groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzofuran ring or the acetonitrile group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex benzofuran derivatives.

    Biology: Its derivatives have shown potential biological activities, including anti-tumor, antibacterial, and antiviral properties.

    Medicine: The compound is being explored for its potential as a lead compound in drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylbenzofuran
  • 2,3-Dihydro-2,2-dimethyl-7-benzofuranol

Uniqueness

2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile is unique due to its specific structural features, including the presence of both the benzofuran ring and the acetonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,2-dimethyl-3H-1-benzofuran-7-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-12(2)8-10-5-3-4-9(6-7-13)11(10)14-12/h3-5H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCZMCILGJLFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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